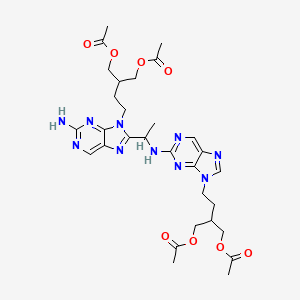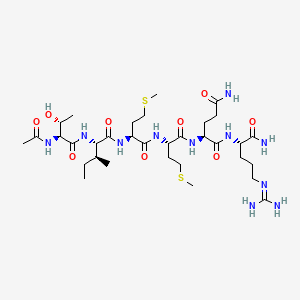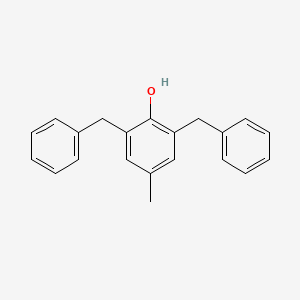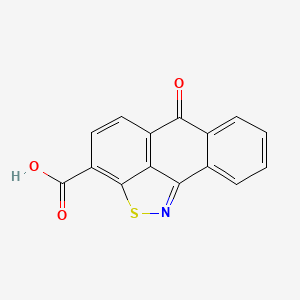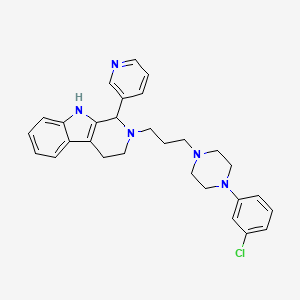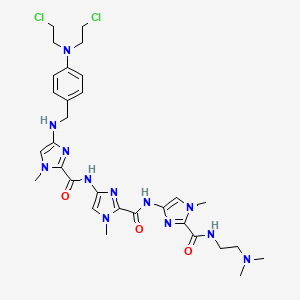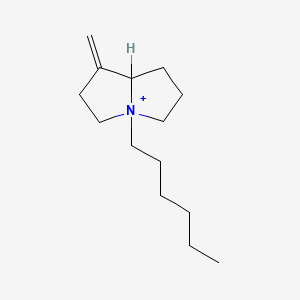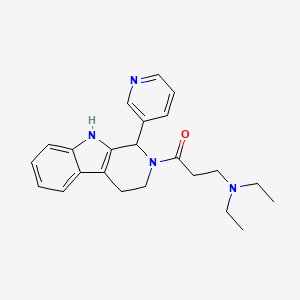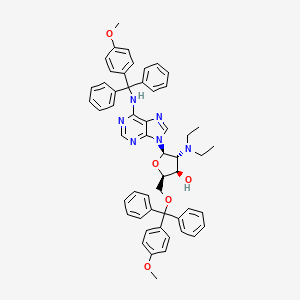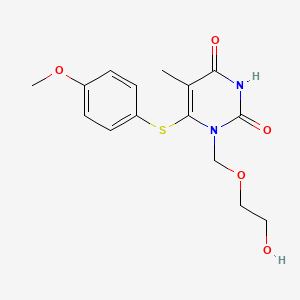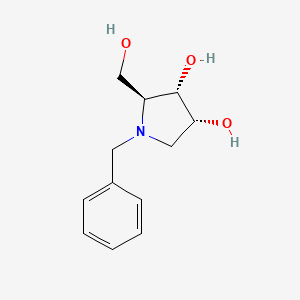
N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol is a polyhydroxylated pyrrolidine derivative. This compound is part of a class of molecules known as iminosugars, which are characterized by the presence of a nitrogen atom replacing the endocyclic oxygen atom in a sugar molecule. Iminosugars are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes them valuable in various pharmaceutical applications, particularly in the treatment of diseases such as diabetes, cancer, and viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol typically involves the following steps:
Starting Material: The synthesis begins with D-ribose, a naturally occurring sugar.
Formation of L-Lyxonolactone: D-ribose is converted to L-lyxonolactone through base-promoted hydrolysis of a chlorinated D-ribonolactone derivative.
Deprotection: The final step involves deprotection to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity. Industrial production may also involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various N-substituted derivatives and oxidized or reduced forms of the original compound. These derivatives can exhibit different biological activities and properties, making them useful for further research and development .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol has several scientific research applications:
Wirkmechanismus
N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol exerts its effects primarily through the inhibition of glycosidases. The compound mimics the transition state of glycosidase-catalyzed reactions, allowing it to bind tightly to the active site of the enzyme and prevent the hydrolysis of glycosidic bonds . This inhibition can modulate various biological processes, including carbohydrate metabolism and glycoprotein processing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A potent glycosidase inhibitor with similar structural features.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with glycosidase inhibitory properties.
Isofagomine: A well-known glycosidase inhibitor used in the treatment of Gaucher disease.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol is unique due to its specific benzyl substitution, which can enhance its binding affinity and selectivity for certain glycosidases. This structural modification can result in improved pharmacological properties and reduced side effects compared to other iminosugars .
Eigenschaften
CAS-Nummer |
117770-04-4 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(2S,3S,4R)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m0/s1 |
InChI-Schlüssel |
SBDAWMSBMQBJRA-TUAOUCFPSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](N1CC2=CC=CC=C2)CO)O)O |
Kanonische SMILES |
C1C(C(C(N1CC2=CC=CC=C2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


